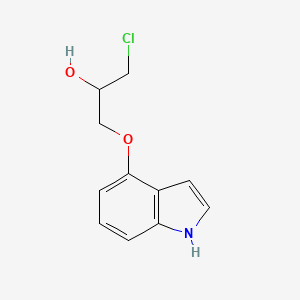

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole scaffold is a remarkably versatile building block in the design of new therapeutic agents. nih.gov Its structure is found in essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin, which highlights its fundamental role in biological processes. mdpi.comnih.gov This inherent bio-compatibility allows indole derivatives to interact with a wide range of biological targets with high affinity. aip.org

In medicinal chemistry, the indole ring's unique electronic properties and its ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting enzymes and receptors. aip.orgscispace.com Consequently, indole derivatives have been successfully developed into drugs for a multitude of conditions. nih.govresearchgate.net The structural versatility of the indole core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. researchgate.netnih.gov This has led to the discovery of indole-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.govtandfonline.com For instance, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are potent anticancer drugs that function by inhibiting tubulin polymerization, a critical process in cell division. nih.gov Furthermore, the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole structure and is widely used to alleviate pain and inflammation. mdpi.com The ongoing exploration of indole chemistry continues to yield novel compounds with significant potential to address major healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.govresearchgate.net

Contextualizing (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol within Indole-Based Small Molecules

This compound is a specific indole derivative that serves primarily as a key intermediate in the synthesis of other complex molecules, most notably pharmaceuticals. mdpi.comimpurity.com It is recognized as a process impurity in the manufacturing of Pindolol, a non-selective beta-adrenergic receptor antagonist used to treat hypertension and angina pectoris. impurity.comnih.govlgcstandards.com

The structure of this compound features the characteristic 1H-indole ring, which is linked via an ether bond at the 4-position to a propan-2-ol backbone. The presence of a chlorine atom makes it a versatile precursor for further chemical modifications. Specifically, the chlorohydrin moiety is a reactive functional group that can be readily converted to an epoxide, which can then be opened by various nucleophiles to introduce different side chains, a common strategy in the synthesis of beta-blockers. mdpi.com

Research involving this compound often focuses on its stereochemistry. The "(2RS)" designation indicates that it is a racemic mixture, containing both (R) and (S) enantiomers. nih.gov Methodologies, including enzymatic resolutions, have been developed to separate these enantiomers or to synthesize them in an enantiopure form, which is crucial for producing stereochemically pure active pharmaceutical ingredients like (S)-Pindolol. mdpi.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-chloro-3-(1H-indol-4-yloxy)propan-2-ol |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| CAS Number | 130115-66-1 |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)OCC(CCl)O |

| InChI Key | FDOWCWRAWYJULF-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Academic Research Focus on Novel Indole Derivatives for Therapeutic Exploration

The academic pursuit of novel indole derivatives for therapeutic applications is a vibrant and rapidly evolving field. mdpi.comnih.gov Researchers are continuously exploring new synthetic methodologies to create structurally diverse indole-based compounds and evaluating their biological activities against a wide array of diseases. tandfonline.comresearchgate.net Current research highlights the potential of these derivatives in several key therapeutic areas.

In oncology, efforts are directed towards designing indole compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. mdpi.comaip.org This includes the development of inhibitors for various protein kinases, tubulin polymerization, and histone deacetylases, all of which are critical targets in cancer therapy. mdpi.comtandfonline.com

The rise of antibiotic-resistant pathogens has spurred research into new antimicrobial agents, and indole derivatives have shown significant promise. mdpi.comtandfonline.com Studies have demonstrated their ability to disrupt bacterial membranes and inhibit the formation of biofilms, which are key factors in persistent infections. mdpi.com

Furthermore, indole-based compounds are being investigated for their potential in treating neurodegenerative diseases, metabolic disorders, and inflammatory conditions. mdpi.comnih.gov The ability of the indole scaffold to interact with central nervous system receptors makes it a valuable template for developing drugs for neurological disorders. tandfonline.comresearchgate.net The ongoing structural optimization and synthetic advancements in indole chemistry are expected to deliver a new generation of therapeutic agents that can overcome the limitations of existing treatments. tandfonline.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(1H-indol-4-yloxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-6-8(14)7-15-11-3-1-2-10-9(11)4-5-13-10/h1-5,8,13-14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOWCWRAWYJULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-66-1 | |

| Record name | 1-Chloro-3-(1H-indol-4-yloxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-3-(1H-INDOL-4-YLOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F425D7CYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Profiling and Biological Activity of 2rs 1 Chloro 3 1h Indol 4 Yloxy Propan 2 Ol

In Vitro Assessment of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol Biological Activity

Comprehensive searches of scientific literature and databases have revealed a lack of specific studies detailing the in vitro biological activity of this compound. The compound is primarily available as a reference standard for analytical and quality control purposes in the manufacturing of Pindolol. cleanchemlab.com

Receptor Binding and Ligand Affinity Studies

There is no publicly available data from receptor binding or ligand affinity studies for this compound. Consequently, its affinity and selectivity for various receptors, including but not limited to adrenergic and serotonergic receptors, remain uncharacterized in the scientific literature.

Enzyme Inhibition Assays

No studies detailing the results of enzyme inhibition assays for this compound have been identified in the public domain. Therefore, its potential to inhibit clinically relevant enzymes is currently unknown.

Cellular Assays for Functional Response and Viability

Information from cellular assays designed to assess the functional response or impact on cell viability of this compound is not available in the published scientific literature.

Exploration of Specific Biological Targets and Pathways Modulated by this compound

Due to the absence of dedicated pharmacological studies, the specific biological targets and molecular pathways that may be modulated by this compound have not been elucidated.

Preclinical In Vivo Efficacy Models for this compound

Proof-of-Concept Studies in Relevant Disease Animal Models

A thorough review of the scientific literature indicates that no proof-of-concept studies in relevant animal models of disease have been published for this compound. Its efficacy in any therapeutic area has not been investigated or reported.

Evaluation of Pharmacodynamic Markers in Preclinical Systems

There is no specific information available in the reviewed scientific literature concerning the evaluation of pharmacodynamic markers for this compound in preclinical systems. Research efforts have been directed towards the final product, Pindolol. For Pindolol, pharmacodynamic markers would typically involve the assessment of its beta-blocking effects, such as reduction in heart rate and blood pressure, and its partial agonist activity at beta-adrenergic receptors. chemeurope.comnih.gov

Comparative Biological Activity of this compound with Structurally Related Indole (B1671886) Compounds

A direct comparative analysis of the biological activity of this compound with other structurally related indole compounds is not present in the existing scientific literature. While the indole moiety is a common scaffold in many biologically active compounds, including alkaloids and various synthetic drugs with a wide range of activities (e.g., anticancer, antiviral), specific studies comparing the activity of this particular chloropropanol (B1252657) derivative are absent. nih.govmdpi.com

The primary role of this compound as a synthetic intermediate means its own biological activity has not been a subject of detailed investigation. The focus remains on the structure-activity relationships and therapeutic applications of the final indole-containing drugs, such as Pindolol, which is derived from it.

Molecular Mechanisms of Action and Target Elucidation for 2rs 1 Chloro 3 1h Indol 4 Yloxy Propan 2 Ol

Investigation of Primary Molecular Targets and Downstream Signaling Pathways

Given its structural analogy to Pindolol, the primary molecular targets of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol are inferred to be the beta-adrenergic receptors (β-ARs) , specifically the β1 and β2 subtypes. veeprho.com Pindolol is a non-selective beta-blocker, meaning it antagonizes the actions of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at these receptors. nih.govnih.gov Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a cascade of cellular responses.

In the heart (predominantly β1 receptors), this signaling pathway increases heart rate, contractility, and conduction velocity. In bronchial and vascular smooth muscle (predominantly β2 receptors), it leads to relaxation. As a derivative of Pindolol, it is hypothesized that this compound would also interact with these receptors, likely as an antagonist or a partial agonist, thereby modulating these downstream signaling events. The key difference in its structure, the replacement of the isopropylamino group with a chloro group, would significantly alter its binding affinity and intrinsic activity.

Receptor Occupancy and Allosteric Modulation Studies

Specific receptor occupancy and allosteric modulation studies for this compound are not extensively available in the public domain. However, based on the behavior of related beta-blockers, it is anticipated to bind to the orthosteric site of the β-adrenergic receptors, the same site where endogenous catecholamines bind. The nature of this occupancy—whether it results in full antagonism, partial agonism (as seen with Pindolol's intrinsic sympathomimetic activity), or even some level of agonism—would require dedicated functional assays. Allosteric modulation, where a ligand binds to a site distinct from the primary binding site to modulate receptor activity, is a possibility but is less commonly observed for this class of compounds.

Protein-Ligand Interaction Analysis of this compound

For this compound, the oxypropanolamine side chain is a critical pharmacophore. The hydroxyl group on this chain is known to form a hydrogen bond with an asparagine residue in helix 7 of the receptor. The absence of the secondary amine, replaced by a chlorine atom, would eliminate the key ionic interaction with the aspartate residue, which is a cornerstone of high-affinity binding for most beta-blockers. This suggests that the binding affinity of this impurity for beta-adrenergic receptors is likely to be significantly lower than that of Pindolol.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) for beta-blockers is well-established and provides a framework for understanding the potential biological activity of this compound.

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy

The indole ring in Pindolol and its derivatives plays a significant role in receptor binding. The nature and position of substituents on the aromatic ring influence both the potency and selectivity of beta-blockers. In a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives, variations in lipophilicity and electronic properties due to different substitutions had a marked effect on their affinity for beta-receptors. nih.gov While specific substitutions on the indole ring of the title compound are not the primary focus, the 4-oxypropanolamine linkage is a key structural feature shared with Pindolol, suggesting an anchoring role of the indole moiety in the receptor's binding pocket.

Stereochemical Aspects and Their Impact on Pharmacological Potency and Selectivity

The propan-2-ol moiety of aryloxypropanolamine beta-blockers contains a chiral center. For Pindolol and other beta-blockers, the beta-blocking activity predominantly resides in the (S)-enantiomer. mdpi.com The (S)-configuration correctly orients the hydroxyl and amino groups for optimal interaction with the receptor. This compound is a racemic mixture, meaning it contains both the (R) and (S) enantiomers in equal amounts. If this compound exhibits any biological activity, it is highly probable that one enantiomer will be more active than the other, in line with the established stereoselectivity of beta-adrenergic receptors.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Expected Relative Activity |

|---|---|---|

| (S)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol | S | Potentially more active |

Contribution of the Chloro and Oxypropanol Moieties to Target Binding and Activity

The oxypropanolamine side chain is a critical determinant of beta-blocker activity. The hydroxyl group is essential for high-affinity binding, forming a key hydrogen bond with the receptor. The replacement of the isopropylamino group in Pindolol with a chloro group in this compound is the most significant structural modification. The secondary amine in Pindolol is crucial for the ionic interaction with the receptor. The absence of this amine group in the impurity would drastically reduce its binding affinity.

The chlorine atom introduces several changes. It increases the lipophilicity of the side chain, which could influence its distribution and interaction with hydrophobic pockets in the receptor. However, the loss of the basic nitrogen and its associated ionic bond is likely to be the overriding factor, leading to a substantial decrease in beta-adrenergic receptor affinity and, consequently, a significant reduction in pharmacological potency compared to Pindolol. Studies on related compounds, such as 1-chloro-3-(1-naphthyloxy)-2-propanol (an intermediate in propranolol (B1214883) synthesis), focus on its role as a synthetic precursor rather than its direct biological activity at adrenergic receptors. researchgate.netnih.gov

Preclinical Metabolic Disposition of 2rs 1 Chloro 3 1h Indol 4 Yloxy Propan 2 Ol

In Vitro Metabolic Stability and Reaction Phenotyping in Liver Microsomes and Hepatocytes

There is no publicly available data from in vitro studies using liver microsomes or hepatocytes to characterize the metabolic stability of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol. Such studies are essential for determining the rate at which the compound is metabolized by liver enzymes and for identifying the primary enzymes responsible for its clearance. This information, typically presented in data tables showing parameters like half-life (t½) and intrinsic clearance (CLint), is fundamental for predicting the compound's pharmacokinetic profile in vivo. The absence of this data precludes any discussion on its metabolic stability and reaction phenotyping.

Identification and Characterization of Major Metabolites of this compound

The process of identifying and characterizing the major metabolites of a compound involves sophisticated analytical techniques to isolate and elucidate the structures of biotransformation products. There are no published findings that identify or characterize any metabolites of this compound. Therefore, no information can be provided on the structural changes the compound undergoes in a biological system, nor can a data table of potential metabolites be generated.

Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 and UGT)

While Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are the primary pathways for the metabolism of many xenobiotics, their specific roles in the metabolism of this compound have not been investigated. Research is required to determine which specific CYP isozymes or UGT isoforms, if any, are involved in its biotransformation. Without such studies, it is not possible to detail the enzymatic pathways responsible for its metabolism or to present a data table summarizing the contributions of different enzyme families.

Computational Chemistry, Structural Biology, and Rational Drug Design Efforts for 2rs 1 Chloro 3 1h Indol 4 Yloxy Propan 2 Ol

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are pivotal in understanding how a ligand interacts with its biological target at a molecular level. For the aryloxypropanolamine class of beta-blockers, including Pindolol, the target is primarily the β1 and β2 adrenergic receptors (βARs). patsnap.com The structural features of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol provide the essential core for these interactions.

Docking studies of Pindolol and similar beta-blockers into the crystal structures of βARs reveal a conserved binding mode. acs.orgnih.gov The key interactions, which are enabled by the chemical functionalities originating from the precursor, include:

Hydrogen Bonding: The secondary alcohol on the propanol (B110389) backbone, a central feature of the precursor, is critical for forming hydrogen bonds with highly conserved serine residues (e.g., Ser204 and Ser207 in the β2AR) within the binding pocket. biorxiv.org

Ionic Interaction: In the synthesis of Pindolol, the chloro group of the precursor is replaced by an isopropylamine (B41738) group. unimi.it This amine is protonated under physiological conditions and forms a crucial salt bridge with a highly conserved aspartate residue (e.g., Asp113 in the β2AR), anchoring the ligand in the binding site. acs.org

Aromatic and Hydrophobic Interactions: The 1H-indol-4-yloxy moiety, provided directly by the precursor, engages in hydrophobic and π-π stacking interactions with aromatic residues in the receptor, such as phenylalanine (e.g., Phe290), contributing to binding affinity and selectivity. acs.org

These simulations help rationalize the structure-activity relationships of Pindolol and guide the design of new derivatives with improved affinity or selectivity, all based on the fundamental scaffold of its precursor.

| Structural Moiety (from Precursor) | Interaction Type | Potential Interacting Receptor Residues |

|---|---|---|

| Indole (B1671886) Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tryptophan, Tyrosine |

| Ether Oxygen | Hydrogen Bond Acceptor | Asparagine, Serine |

| Propan-2-ol Hydroxyl | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine |

Molecular Dynamics Simulations to Understand Binding Conformations and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-receptor complex, complementing the static picture from docking studies. MD simulations have been applied to various beta-blockers to assess the stability of their binding poses, explore conformational changes in the receptor upon binding, and calculate binding free energies. tandfonline.comias.ac.in

For a ligand like Pindolol, MD simulations can:

Assess Binding Stability: By simulating the movement of atoms over time, MD can confirm whether the key interactions predicted by docking (such as the salt bridge to the aspartate and hydrogen bonds to serines) are stable. escholarship.org

Reveal Receptor Dynamics: These simulations show how the binding of the ligand, which is built upon the this compound scaffold, may induce or stabilize specific receptor conformations (e.g., an inactive state), explaining its antagonist activity.

These dynamic studies are crucial for a comprehensive understanding of how the structural features derived from the precursor contribute to the sustained pharmacological effect of the final drug.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These methods are essential for optimizing lead compounds in drug discovery.

A pharmacophore model for beta-blockers derived from the this compound scaffold would typically include key chemical features essential for binding to the β-adrenergic receptor. nih.gov These features are directly inherited from the precursor's structure:

An aromatic feature (the indole ring).

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond donor (the hydroxyl group).

A positive ionizable feature (the secondary amine in Pindolol).

QSAR studies on Pindolol derivatives would mathematically model the relationship between physicochemical properties (like lipophilicity, electronic properties, and steric factors) and their antagonist potency. nih.gov For example, modifications to the indole ring or the amine substituent would alter these properties, and a QSAR model could predict the impact on activity. Such studies have shown that for Pindolol derivatives, in vitro affinity is the most important factor influencing their in vivo potency, with lipophilicity and molecular weight being important secondary factors. osti.gov

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Indole Moiety | Hydrophobic & π-π interactions |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group | Interaction with Serine residues |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen | Interaction with receptor pocket |

| Positive Ionizable (PI) | Secondary Amine (in Pindolol) | Ionic bond with Aspartate residue |

De Novo Design and Virtual Screening Approaches Guided by the this compound Scaffold

The molecular scaffold of this compound serves as an excellent starting point for discovering novel ligands through virtual screening and de novo design.

Virtual Screening: In this approach, large databases of chemical compounds are computationally screened to identify molecules that are predicted to bind to a target of interest. A common strategy is scaffold-focused virtual screening, where the search is biased towards compounds containing a core structure similar to a known active ligand. nih.gov The indol-4-yloxy-propan-2-ol core would be used as a query to find new compounds that fit the β-adrenergic receptor binding site, potentially offering different selectivity profiles or improved properties. crsp.dznih.gov

De Novo Design: This method involves computationally building novel molecules directly within the three-dimensional structure of the receptor's binding site. Starting with a fragment like the indol-4-yloxy group from the precursor, algorithms can add functional groups in a stepwise manner to optimize interactions with the receptor, leading to the design of entirely new chemical entities with high predicted affinity.

| Step | Description | Relevance of the Precursor Scaffold |

|---|---|---|

| 1. Scaffold Definition | The core structure of this compound is defined as the query. | Provides the essential pharmacophoric features for βAR antagonism. |

| 2. Database Searching | Large chemical libraries (e.g., ZINC, ChEMBL) are searched for molecules containing this scaffold. | Identifies a diverse set of compounds with the core binding motif. |

| 3. Docking and Scoring | The identified hits are docked into the βAR binding site and scored based on predicted binding affinity. | Prioritizes compounds that are most likely to be active. |

| 4. Experimental Validation | Top-scoring compounds are synthesized or purchased for in vitro testing. | Confirms the activity of novel ligands discovered through the screening process. |

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Elucidation

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for determining the three-dimensional structures of ligand-protein complexes at atomic resolution.

X-ray Crystallography: High-resolution crystal structures of β1 and β2 adrenergic receptors bound to various antagonists, such as carazolol, cyanopindolol, and ICI 118,551, have been solved. acs.orgrcsb.orgsemanticscholar.org While a structure with Pindolol itself is not prominently cited, these available structures reveal the conserved binding pocket and the specific interactions that are directly applicable to Pindolol. They experimentally confirm the binding mode predicted by docking simulations, showing the key roles of the aspartate and serine residues in recognizing the aryloxypropanolamine scaffold. monash.edu These structures are invaluable templates for all structure-based drug design efforts.

NMR Spectroscopy: Solution-state NMR provides detailed information about ligand binding, dynamics, and the specific atoms involved in the interaction. nih.govresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to screen for binding and identify which parts of the Pindolol molecule (the "binding epitope") are in close contact with the receptor. springernature.com Furthermore, Chemical Shift Perturbation (CSP) studies, using an isotopically labeled receptor, can map the ligand binding site on the protein's surface by monitoring changes in the protein's NMR signals upon ligand addition. nih.govresearchgate.net These methods can validate binding and provide crucial data for refining computational models of the Pindolol-βAR complex.

Future Perspectives and Potential Academic Contributions of Research on 2rs 1 Chloro 3 1h Indol 4 Yloxy Propan 2 Ol

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

The structure of (2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol serves as a foundational template for the design of advanced analogues. The primary goal of such synthetic endeavors is to create new chemical entities with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles. Academic research can contribute significantly by exploring innovative synthetic methodologies and structure-activity relationships (SAR).

Key strategies for analogue development include:

Modification of the Propanol (B110389) Side Chain: The secondary alcohol and chloromethyl groups are prime sites for chemical modification. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce diverse functionalities. This approach is fundamental to the synthesis of beta-blockers like Pindolol but can be expanded to create libraries of compounds for screening against other biological targets.

Substitution on the Indole (B1671886) Ring: The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.comnih.gov Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, allow for precise modifications at various positions of the indole ring. mdpi.com Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) can modulate the electronic properties and steric bulk of the molecule, potentially leading to altered biological activity. sci-hub.se

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved characteristics. For instance, the indole ring could be replaced with other bicyclic heteroaromatics to explore how this change affects target binding and metabolism.

The table below summarizes potential synthetic approaches that could be applied to generate novel analogues from the parent compound.

| Synthetic Strategy | Target Moiety | Potential Outcome |

| Nucleophilic Substitution | Chloromethyl group | Introduction of diverse functional groups (amines, azides, thiols) to create a library of new compounds. |

| Catalytic Cross-Coupling | Indole ring (C-H bonds) | Precise installation of substituents to fine-tune electronic and steric properties for enhanced target affinity. |

| Cyclization Reactions | Side chain and indole N-H | Formation of more rigid, conformationally constrained structures (e.g., pyrido[3,4-b]indoles) to improve selectivity. nih.gov |

| Bioisosteric Replacement | Indole nucleus | Exploration of alternative heterocyclic systems to improve pharmacokinetic properties or reduce off-target effects. |

These synthetic explorations can lead to the discovery of compounds with superior therapeutic properties compared to existing drugs, thereby making a substantial contribution to medicinal chemistry. nih.gov

Exploration of Novel Therapeutic Indications Beyond Initial Findings

While this compound is linked to the beta-adrenergic antagonist Pindolol, the indole scaffold is associated with a vast spectrum of pharmacological activities. nih.govresearchgate.net This versatility provides a strong rationale for screening new analogues for a wide range of therapeutic applications far beyond cardiovascular disease.

Future academic research could focus on evaluating derivatives for activity in the following areas:

Oncology: Indole derivatives are integral to numerous anticancer agents, acting through mechanisms such as tubulin polymerization inhibition, protein kinase inhibition, and apoptosis induction. nih.govresearchgate.net Given the urgent need for therapies against drug-resistant cancers, novel analogues could be screened against various cancer cell lines. nih.govnih.gov

Infectious Diseases: The emergence of antibiotic-resistant pathogens is a major global health threat. Indole-based compounds have demonstrated significant antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netmdpi.com New derivatives could be investigated as potential agents to combat these challenging infections.

Neurodegenerative and Psychiatric Disorders: The indole core is present in key neurotransmitters like serotonin (B10506). nih.gov Pindolol itself has been studied for its effects on serotonergic receptors. nih.gov This provides a strong basis for designing analogues with potential applications in treating depression, anxiety, and neurodegenerative conditions like Alzheimer's disease. researchgate.net

Inflammatory Diseases: Several indole derivatives, such as Indomethacin, are potent anti-inflammatory agents. nih.govmdpi.com Future research could explore the potential of new analogues to modulate inflammatory pathways, offering new treatment options for conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Fibrosis: Recent studies have shown that some indole alkaloids can alleviate organ fibrosis by suppressing inflammatory responses and key signaling pathways like TGF-β/Smad. nih.gov This opens a promising, relatively unexplored therapeutic avenue for derivatives of this compound.

The following table outlines potential therapeutic areas for novel analogues based on the known activities of the indole scaffold.

| Therapeutic Area | Rationale / Mechanism of Action |

| Oncology | Inhibition of protein kinases, tubulin polymerization; induction of apoptosis. mdpi.comnih.gov |

| Infectious Diseases | Disruption of microbial cell membranes, inhibition of essential enzymes. nih.gov |

| Neurology/Psychiatry | Modulation of neurotransmitter receptors (e.g., serotonin, dopamine). nih.govnih.gov |

| Inflammatory Disorders | Inhibition of inflammatory pathways such as NF-κB and COX-2. nih.gov |

| Fibrotic Diseases | Suppression of pro-fibrotic signaling pathways like TGF-β/Smad. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future academic contribution would be the use of multi-omics technologies to elucidate the mechanisms of action of newly synthesized analogues. frontiersin.org Techniques such as genomics, proteomics, and metabolomics provide a systems-biology perspective, moving beyond the single-target approach to offer a holistic view of a compound's biological effects. nih.gov

Proteomics: This approach can identify the direct protein targets of a compound and map its off-target interactions. Using techniques like thermal proteome profiling or chemical proteomics, researchers can create a comprehensive profile of the proteins that bind to a specific indole analogue, revealing its precise mechanism of action and potential reasons for toxicity. frontiersin.orgmdpi.com

Metabolomics: By analyzing changes in the levels of endogenous metabolites (sugars, lipids, amino acids) within cells or tissues after treatment with a compound, metabolomics can reveal the downstream functional consequences of target engagement. researchgate.net This can help identify the metabolic pathways perturbed by the drug and uncover unexpected biological activities.

Transcriptomics: Analyzing changes in gene expression following compound treatment can provide insights into the cellular response. This can help identify signaling pathways that are activated or inhibited and can be used to generate hypotheses about the compound's mechanism.

The integration of these datasets would allow for a deep, unbiased understanding of how novel indole derivatives function at a molecular level. nih.gov This knowledge is crucial for optimizing lead compounds, identifying predictive biomarkers for efficacy, and building a strong scientific foundation for potential clinical development.

Challenges and Opportunities in the Academic Translation of Indole-Based Research Compounds

The translation of a promising compound from academic discovery to clinical application is a complex and challenging process. For indole-based compounds derived from this compound, several hurdles must be overcome.

Challenges:

Intellectual Property and Funding: Securing patent protection and obtaining sufficient funding to conduct extensive preclinical studies (e.g., toxicology, pharmacokinetics) are major barriers for academic researchers.

Scalable Synthesis: A synthetic route developed in a lab may not be suitable for large-scale, cost-effective production required for clinical trials and commercialization.

Regulatory Hurdles: Navigating the complex regulatory requirements of agencies like the FDA is a specialized process that often falls outside the scope of academic research environments.

Demonstrating Superiority: For a new compound to be successfully translated, it must show a clear advantage over existing therapies, either in efficacy, safety, or by addressing an unmet medical need.

Opportunities:

Privileged Scaffold: The indole nucleus is a well-validated scaffold in drug discovery, which can attract interest from pharmaceutical partners. nih.govbenthamscience.com Its proven track record reduces some of the perceived risks associated with novel chemical entities.

Therapeutic Versatility: The wide range of potential applications for indole derivatives means that a library of new analogues could be repurposed for different diseases if the initial therapeutic hypothesis fails. nih.govresearchgate.net

Academic-Industrial Partnerships: Collaborations between academic labs, which excel at innovation and discovery, and pharmaceutical companies, which have the resources and expertise for drug development, can provide a viable pathway for translation.

Future academic work should not only focus on the discovery of new bioactive molecules but also consider these translational challenges early in the research process. By designing compounds with favorable drug-like properties and exploring mechanisms thoroughly, academic researchers can significantly increase the potential for their discoveries to one day benefit patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2RS)-1-chloro-3-(1H-indol-4-yloxy)propan-2-ol, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 1H-indol-4-ol and epichlorohydrin in a 1,4-dioxane/water solvent system with NaOH as a base. Reaction monitoring via TLC (CH₂Cl₂, Rf = 0.21) confirms completion after ~5 hours at room temperature. Optimization involves controlling stoichiometry (e.g., 1:10 molar ratio of indol-4-ol to epichlorohydrin) to minimize side products like 4-(oxiran-2-ylmethoxy)-1H-indole . Post-reaction purification uses sequential washes (EtOAc, water) and drying over anhydrous MgSO₄, yielding a brown oil.

Q. How is the structural identity and purity of this compound validated?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- Mass spectrometry (MS) for molecular ion verification (e.g., m/z calculated for C₁₁H₁₁ClNO₂).

- HPLC with UV detection to quantify purity and detect impurities (e.g., residual epichlorohydrin or diastereomers) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines:

- Wear PPE (gloves, goggles) due to acute oral/ inhalation toxicity (H302, H332) and skin/eye irritation (H315, H319) .

- Store at 2–8°C in a dry, ventilated area to prevent degradation. Avoid aerosol formation during handling .

Advanced Research Questions

Q. What mechanistic insights explain the formation of stereoisomers during synthesis, and how can enantiomeric resolution be achieved?

- Mechanistic Analysis : The (2RS) designation indicates a racemic mixture due to the chiral center at C2. The reaction’s SN2 mechanism with epichlorohydrin allows backside attack, leading to stereochemical scrambling. Resolution methods include:

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H).

- Enzymatic kinetic resolution with lipases or esterases to selectively hydrolyze one enantiomer .

Q. How do impurities like 1H-indol-4-ol or 3-(1H-indol-4-yloxy)propane-1,2-diol impact pharmacological studies, and what analytical strategies detect them?

- Impurity Profiling :

- 1H-indol-4-ol (Impurity E(EP), CAS 2380-94-1): Detected via HPLC-UV at 254 nm (retention time comparison against reference standards) .

- Propane-1,2-diol derivatives : Quantified using GC-MS with derivatization (e.g., silylation) to enhance volatility. These impurities arise from hydrolysis of the chloro group under basic conditions .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA for time-dependent changes.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., nucleophilicity of the indole oxygen).

- Molecular docking : Screen against targets like serotonin receptors (due to the indole moiety) using AutoDock Vina. Validate with in vitro assays (e.g., radioligand binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.